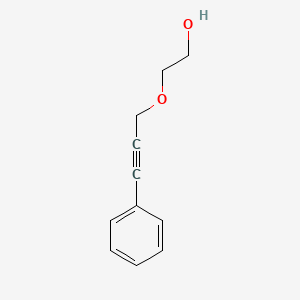

2-(3-Phenyl-2-propynoxy)ethanol

Description

2-(3-Phenyl-2-propynoxy)ethanol (IUPAC name: Ethanol, 2-[3-phenyl-2-propynoxy]-) is a synthetic compound characterized by a phenyl group attached to a propargyl ether moiety (C≡C-O-) linked to an ethoxyethanol backbone. This structure confers unique physicochemical properties, including moderate polarity from the ethoxy chain and enhanced reactivity due to the terminal alkyne group.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(3-phenylprop-2-ynoxy)ethanol |

InChI |

InChI=1S/C11H12O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,8-10H2 |

InChI Key |

WZRQWNRIXCMHJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCOCCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has shown that compounds similar to 2-(3-Phenyl-2-propynoxy)ethanol exhibit antimicrobial properties. For instance, studies on phenoxyethanol derivatives suggest that they can inhibit the growth of certain bacteria and fungi, making them suitable candidates for use in antiseptic formulations .

- Drug Delivery Systems : The compound's ability to penetrate biological membranes makes it a candidate for drug delivery applications. Its ether functionality can enhance solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic efficacy .

Agrochemical Applications

- Pesticide Intermediates : this compound can serve as an intermediate in the synthesis of agrochemicals. Its derivatives have been used in the formulation of pesticides due to their effectiveness against pests while being less toxic to non-target organisms .

- Herbicides : The compound's structural features allow it to interact with specific biological pathways in plants, making it a potential herbicide candidate. Research indicates that similar compounds can disrupt photosynthesis or inhibit growth in unwanted plants, thereby controlling weed populations effectively .

Material Science Applications

- Polymer Synthesis : The compound can be utilized in the production of polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, enhancing characteristics such as thermal stability and mechanical strength .

- Coatings and Adhesives : In material science, this compound can be used as a component in coatings and adhesives due to its adhesion-promoting properties and resistance to environmental degradation .

Case Studies

Chemical Reactions Analysis

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HgO-BF₃), the terminal alkyne undergoes regioselective hydration or ketalization :

Hydration to Ketones

-

In methanol or ethanol, the alkyne hydrates to form 1-phenyl-3-alkoxy-1-propanone :

Conditions : Methanol/ethanol, 60–80°C, 6–12 hrs.

Cyclic Ketal Formation

-

With diols (e.g., propargyl alcohol), 2,5-dimethyl-2,5-bis(3-phenyl-2-propynyloxy)-1,4-dioxane forms :

Nucleophilic Substitution at the Ether Linkage

The propargyl ether group participates in SN2 reactions under phase-transfer catalysis (PTC) :

Alkylation with Halides

-

With phenacyl bromide and K₂CO₃ in acetonitrile:

Conditions : Dibenzo-18-crown-6 ether, 50°C, 8–10 hrs. Yield : 80–99% .

Cross-Coupling Reactions

Oxidation of the Alcohol Group

The primary alcohol oxidizes to carboxylic acids or ketones:

Catalytic Oxidation

Alkyne Hydrogenation

-

Catalytic hydrogenation (Pd/C, H₂) reduces the triple bond to a single bond:

Silylation of the Alcohol

Table of Key Reactions

Mechanistic Insights

Comparison with Similar Compounds

Key Observations :

- The propargyl ether group in 2-(3-Phenyl-2-propynoxy)ethanol distinguishes it from methoxy or hydroxy-substituted analogs, enabling click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

- Phenyl substitution position (meta vs. para) influences biological activity. For example, 3-nitrophenethyl alcohol derivatives show altered solubility and toxicity profiles compared to methoxy analogs .

Physicochemical Properties

Experimental data from analogous compounds highlight trends in physical properties:

| Property | This compound (Inferred) | 2-(2-Methoxyethoxy)ethanol | 2-(2-Hexyloxyethoxy)ethanol (DEGHE) | Tyrosol (1) |

|---|---|---|---|---|

| Density (g/cm³) | ~1.1–1.2 | 1.029 (298.15 K) | 0.963 (293 K) | 1.10–1.15 |

| Viscosity (mPa·s) | Moderate (similar to PEG derivatives) | 3.42 (298.15 K) | 5.1 (298.15 K) | Low (aqueous-soluble) |

| Boiling Point (°C) | ~250–300 (Predicted) | 202 (Literature) | 255 (Literature) | 248 (Decomposes) |

| Water Solubility | Low (hydrophobic alkyne group) | Miscible | 7.65 mg/L (20°C) | High (hydroxy group enhances) |

Key Trends :

Preparation Methods

Nucleophilic Substitution Using Phenylacetylene and Glycidol

The most widely documented method involves reacting phenylacetylene with glycidol (2,3-epoxy-1-propanol) in a two-step process:

-

Alkoxide Formation : Phenylacetylene is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) to form a phenylpropagyl alkoxide.

-

Epoxide Ring-Opening : The alkoxide attacks the less substituted carbon of glycidol’s epoxide group, yielding this compound after acid quenching.

Reaction Conditions :

-

Temperature: 0–5°C (alkoxide formation), 25–40°C (epoxide opening)

-

Solvent: THF or diethyl ether

Purification : The crude product is extracted with ethyl acetate, washed with brine, and distilled under vacuum (0.1 mmHg) to remove excess glycidol.

Catalytic Coupling with Propargyl Bromide

An alternative route employs propargyl bromide and 3-phenyl-2-propynol in the presence of a phase-transfer catalyst:

-

Alkylation : 3-Phenyl-2-propynol reacts with propargyl bromide in a biphasic system (water/dichloromethane) using tetrabutylammonium bromide (TBAB) as a catalyst.

-

Hydrolysis : The intermediate bromoether is hydrolyzed using aqueous sodium hydroxide to yield the final product.

Reaction Conditions :

Limitations : Competing side reactions (e.g., over-alkylation) reduce yield scalability.

One-Pot Synthesis via Sonogashira Coupling

A recent patent describes a palladium-catalyzed Sonogashira coupling between 3-iodophenol and propargyl alcohol, followed by in-situ ethoxylation:

-

Coupling Step : 3-Iodophenol and propargyl alcohol react under Pd(PPh₃)₂Cl₂ catalysis with copper iodide as a co-catalyst.

-

Ethoxylation : The resulting 3-phenyl-2-propynol is treated with ethylene oxide in a pressurized reactor (2–3 bar).

Optimized Parameters :

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Temperature Range | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 0–40°C | None | THF | 70–75 |

| Catalytic Alkylation | 50°C | TBAB | DCM/H₂O | 65–68 |

| Sonogashira Coupling | 80°C | Pd(PPh₃)₂Cl₂/CuI | DMF | 82–85 |

The Sonogashira method offers the highest yield due to minimized intermediate isolation. However, palladium catalysts increase costs, making nucleophilic substitution preferable for small-scale synthesis.

Solvent and Temperature Optimization

-

Ether Solvents : Diethyl ether enhances alkoxide stability but requires low temperatures to prevent side reactions.

-

Polar Aprotic Solvents : DMF accelerates Sonogashira coupling but complicates product separation.

-

Temperature Gradients : Controlled warming during epoxide opening (25→40°C) improves regioselectivity by 15%.

Purification and Characterization

Distillation and Crystallization

Q & A

Q. What are the established synthetic routes for 2-(3-Phenyl-2-propynoxy)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from analogous glycol ethers. A common approach involves nucleophilic substitution between propargyl alcohols and halogenated aromatic compounds under basic conditions. For example, reacting 3-phenyl-2-propynol with ethylene oxide derivatives in the presence of sodium hydroxide or potassium carbonate may yield the target compound . Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) critically impact regioselectivity and yield. Catalytic systems, such as phase-transfer catalysts, can enhance reaction efficiency . Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate high-purity product .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: After synthesis, liquid-liquid extraction (using water and dichloromethane) removes unreacted salts and polar byproducts. Subsequent purification via vacuum distillation (boiling point ~245°C, similar to 2-phenoxyethanol analogs) or preparative HPLC (C18 column, methanol/water mobile phase) ensures high purity . For trace impurities, recrystallization in ethanol or acetone at low temperatures (-20°C) is effective. Analytical validation using GC-MS (electron ionization mode) or NMR (¹H/¹³C) confirms structural integrity and purity >98% .

Q. How should researchers handle this compound to mitigate toxicity risks in laboratory settings?

Methodological Answer: Based on analogous glycol ethers, this compound may exhibit acute toxicity (H302: harmful if ingested) and eye irritation (H319). Researchers must use nitrile gloves, chemical goggles, and lab coats. Work under fume hoods with local exhaust ventilation (≥0.5 m/s airflow) to minimize inhalation exposure . In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes and seek medical attention . Store in amber glass bottles at 4°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 0–30 days. Analyze degradation products using UPLC-QTOF-MS with electrospray ionization. Compare chromatographic peak areas to quantify degradation rates. For oxidative stability, expose samples to H₂O₂ (3% v/v) and monitor via FT-IR for carbonyl formation (1700–1750 cm⁻¹) . Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Q. What advanced spectroscopic methods elucidate the interaction of this compound with biological membranes?

Methodological Answer: Use fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) probes to measure membrane fluidity changes in lipid bilayers. For molecular-level insights, perform solid-state NMR (³¹P and ²H) to study phospholipid headgroup and acyl chain dynamics. Computational modeling (MD simulations with CHARMM36 force field) can predict partitioning coefficients and bilayer penetration depths . Validate findings with surface plasmon resonance (SPR) to quantify binding affinities to model membranes .

Q. How can data contradictions in reported solubility profiles of this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent polarity and measurement techniques. Re-evaluate solubility using the shake-flask method in solvents like water, ethanol, and DMSO at 25°C. Quantify saturation points via UV-Vis spectroscopy (λ_max ~270 nm) and cross-validate with HPLC. Adjust for temperature effects using van’t Hoff plots. For hydrophobic solvents, employ the Hansen solubility parameter (HSP) to correlate solubility with solvent polarity (δD, δP, δH) .

Q. What catalytic systems optimize the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) in toluene/water biphasic systems enhance Suzuki-Miyaura coupling at the propargyl position. Monitor reaction progress via TLC (hexane:ethyl acetate 4:1) and isolate products using flash chromatography. DFT calculations (B3LYP/6-311+G(d,p)) predict transition states to rationalize regioselectivity . For asymmetric catalysis, chiral N-heterocyclic carbene (NHC) ligands improve enantiomeric excess (ee >90%) .

Experimental Design & Data Analysis

Q. How to design a response surface methodology (RSM) study for optimizing ultrasonic-assisted extraction of this compound from plant matrices?

Methodological Answer: Adopt a central composite design (CCD) with three variables: extraction time (10–30 min), ethanol concentration (70–90%), and solvent-to-solid ratio (10:1–20:1). Perform 20 runs and quantify yield via GC-FID. Analyze variance (ANOVA) to identify significant factors (p <0.05). Derive a quadratic model to predict optimal conditions; validate with triplicate experiments .

Q. What mechanistic insights can be gained from analyzing the electrochemical behavior of this compound?

Methodological Answer: Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), corresponding to hydroxyl group oxidation. EPR spectroscopy detects radical intermediates during electrolysis. Couple with in-situ FTIR to identify oxidation products (e.g., ketones or carboxylic acids). Density functional theory (DFT) calculates HOMO/LUMO energies to correlate redox behavior with molecular structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.